molecular formula C8H7IO3 B1319260 4-Iodo-3-methoxybenzoic acid CAS No. 282087-44-9

4-Iodo-3-methoxybenzoic acid

Cat. No. B1319260
M. Wt: 278.04 g/mol
InChI Key: WUGQVHZHKSOODO-UHFFFAOYSA-N
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Patent
US08633175B2

Procedure details

A mixture of methyl 4-iodo-3-(methyloxy)benzoate (3.25 g, 0.011 mol), sodium hydroxide (0.48 g, 0.012 mol) and water (30 mL) in methanol (30 mL) was heated in an oil bath at 65° C. for 3 hr. The mixture was concentrated in vacuo to remove the methanol and the aqueous residue was chilled in an ice bath. Concentrated aqueous hydrogen chloride was added until the pH was acidic and the mixture was stirred at ice bath temperature. The resulting solid was filtered, washed with water and dried to give 4-iodo-3-(methyloxy)benzoic acid as a white solid, used without further purification. LC/MS (method A) tR 2.35 min; m/z 279 (M+H).
Quantity
3.25 g
Type
reactant
Reaction Step One
Quantity
0.48 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[I:1][C:2]1[CH:11]=[CH:10][C:5]([C:6]([O:8]C)=[O:7])=[CH:4][C:3]=1[O:12][CH3:13].[OH-].[Na+].O>CO>[I:1][C:2]1[CH:11]=[CH:10][C:5]([C:6]([OH:8])=[O:7])=[CH:4][C:3]=1[O:12][CH3:13] |f:1.2|

Inputs

Step One
Name
Quantity
3.25 g
Type
reactant
Smiles
IC1=C(C=C(C(=O)OC)C=C1)OC
Name
Quantity
0.48 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
30 mL
Type
reactant
Smiles
O
Name
Quantity
30 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
65 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at ice bath temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to remove the methanol
TEMPERATURE
Type
TEMPERATURE
Details
the aqueous residue was chilled in an ice bath
ADDITION
Type
ADDITION
Details
Concentrated aqueous hydrogen chloride was added until the pH
FILTRATION
Type
FILTRATION
Details
The resulting solid was filtered
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
IC1=C(C=C(C(=O)O)C=C1)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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